1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(oxolan-3-yl)triazole-4-carboxamide
Description
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(oxolan-3-yl)triazole-4-carboxamide is a triazole derivative known for its unique chemical structure and significant applications in various fields, including medicine and industrial chemistry. This compound is structurally distinct from other marketed drugs and has been studied for its potential therapeutic benefits.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(oxolan-3-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c1-20(10-5-6-23-9-10)15(22)14-8-21(19-18-14)7-11-12(16)3-2-4-13(11)17/h2-4,8,10H,5-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWRTXCMHGYKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)C(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(oxolan-3-yl)triazole-4-carboxamide typically involves the chemical hydrolysis of rufinamide. This process includes refluxing rufinamide with 0.5 N NaOH at 80°C for 3 hours. The solution is then cooled to room temperature, neutralized using 0.5 N HCl, and evaporated to reduce the volume .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(oxolan-3-yl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(oxolan-3-yl)triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(oxolan-3-yl)triazole-4-carboxamide involves the stabilization of the inactive state of sodium channels, thereby adequately closing the ion channels. This action helps in controlling the electrical activity in neurons, making it effective in managing seizures .
Comparison with Similar Compounds
Similar Compounds
Rufinamide: A structurally related compound used in the treatment of epilepsy.
Other Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(oxolan-3-yl)triazole-4-carboxamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other triazole derivatives, it is primarily used for its anticonvulsant effects rather than antifungal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
